Cas no 94977-52-3 ((E)-3-(2,4-difluorophenyl)prop-2-enoic acid)

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid structure
94977-52-3 structure
商品名:(E)-3-(2,4-difluorophenyl)prop-2-enoic acid
CAS番号:94977-52-3
MF:C9H6F2O2
メガワット:184.139549732208
MDL:MFCD00010317
CID:61757
PubChem ID:5374945

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (E)-3-(2,4-Difluorophenyl)acrylic acid
    • trans-2,4-Difluorocinnamic acid
    • (trans)-2,4-Difluorocinnamic acid
    • 2,4-Difluorocinnamic Acid
    • (2E)-3-(2,4-difluorophenyl)acrylic acid
    • 2,4,6-TRIMERCAPTO-S-TRIAZINE
    • 2-PROPENOIC ACID,3-(2,4-DIFLUOROPHENYL)-, (2E)-
    • 3-(2,4-difluorophenyl)-2-propenoic acid
    • 3-(2,4-DIFLUORO-PHENYL)-ACRYLIC ACID
    • 3-(2,4-Difluorophenyl)acrylic Acid
    • (2E)-3-(2,4-Difluorophenyl)-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-(2,4-difluorophenyl)-, (E)- (ZCI)
    • (E)-2,4-Difluorocinnamic acid
    • trans-3-(2,4-Difluorophenyl)-2-propenoic acid
    • (E)-3-(2,4-difluorophenyl)prop-2-enoic acid
    • trans-2,4-Difluorocinnamic acid,98%
    • MDL: MFCD00010317
    • インチ: 1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
    • InChIKey: PQDXPFJQTKGTFP-DUXPYHPUSA-N
    • ほほえんだ: C(/C1C=CC(F)=CC=1F)=C\C(=O)O

計算された属性

  • せいみつぶんしりょう: 184.03400
  • どういたいしつりょう: 184.034
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • ひょうめんでんか: -1
  • トポロジー分子極性表面積: 40.1

じっけんとくせい

  • 色と性状: 淡黄色粉末
  • 密度みつど: 1.3056 (estimate)
  • ゆうかいてん: 216.0 to 219.0 deg-C
  • ふってん: 272ºC at 760 mmHg
  • フラッシュポイント: 118.3ºC
  • 屈折率: 1.46
  • PSA: 37.30000
  • LogP: 2.06260
  • ようかいせい: 未確定

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • 危険物標識: Xi
  • リスク用語:R36/37/38

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D447613-100mg
2,4-Difluorocinnamic acid
94977-52-3
100mg
$64.00 2023-05-18
TRC
D447613-250mg
2,4-Difluorocinnamic acid
94977-52-3
250mg
$75.00 2023-05-18
TRC
D447613-1g
2,4-Difluorocinnamic acid
94977-52-3
1g
$98.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009942-5g
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid
94977-52-3 98%
5g
¥57 2024-07-19
ChemScence
CS-W017017-25g
(E)-3-(2,4-Difluorophenyl)acrylic acid
94977-52-3 ≥98.0%
25g
$75.0 2022-04-26
ChemScence
CS-W017017-100g
(E)-3-(2,4-Difluorophenyl)acrylic acid
94977-52-3 ≥98.0%
100g
$270.0 2022-04-26
ChemScence
CS-W017017-500mg
(E)-3-(2,4-Difluorophenyl)acrylic acid
94977-52-3
500mg
$495.0 2022-04-01
eNovation Chemicals LLC
D505184-5g
(E)-3-(2,4-Difluorophenyl)acrylic acid
94977-52-3 97%
5g
$110 2024-05-24
eNovation Chemicals LLC
D505184-10g
(E)-3-(2,4-Difluorophenyl)acrylic acid
94977-52-3 97%
10g
$140 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009942-1g
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid
94977-52-3 98%
1g
¥28 2024-07-19

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Pyridine ;  rt → 50 °C
1.2 Reagents: Piperidine ;  18 h, 70 °C
リファレンス
Preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds and their therapeutic use
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium acetate ;  rt → 150 °C; 6 h, 150 °C; 150 °C → rt
1.2 Solvents: Diphenyl ether ;  3 h, 190 - 200 °C
リファレンス
Novel ester derivatives of lithocholic acid-3-oxime and their inhibitory activities against protein tyrosine phosphatase 1B
Shi, Shuzhi; Liang, Zhipeng; Sun, Jianyong; Shi, Yujun, Youji Huaxue, 2019, 39(7), 2106-2116

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Synthesis of fluorine-substituted cinnamic acids by cross-coupling of fluorobenzenes with acrylic acid in the presence of a palladium catalyst
Aizikovich, A. Ya.; Korotaev, V. Yu., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 1997, 33(4), 563-564

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Raw materials

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Preparation Products

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid 関連文献

(E)-3-(2,4-difluorophenyl)prop-2-enoic acidに関する追加情報

Introduction to (E)-3-(2,4-difluorophenyl)prop-2-enoic Acid (CAS No. 94977-52-3)

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid, with the CAS number 94977-52-3, is a fluorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of α,β-unsaturated carboxylic acids, characterized by its conjugated double bond system and a carboxylic acid functional group. The presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring introduces unique electronic and steric properties, making it a versatile scaffold for designing novel bioactive molecules.

The structural features of (E)-3-(2,4-difluorophenyl)prop-2-enoic acid make it an attractive candidate for various applications in medicinal chemistry. The conjugated system of the enone moiety enhances its ability to interact with biological targets through π-stacking and hydrophobic effects. Additionally, the fluorine atoms can modulate the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced binding affinity and resistance to metabolic degradation. Studies have demonstrated that fluorine atoms can significantly improve the pharmacokinetic properties of drug candidates by increasing their lipophilicity and reducing their susceptibility to enzymatic degradation. This has led to the exploration of various fluorinated derivatives as potential therapeutic agents.

One of the most compelling aspects of (E)-3-(2,4-difluorophenyl)prop-2-enoic acid is its potential as a building block for more complex pharmacophores. Researchers have utilized this compound in the synthesis of inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The fluorine substituents enhance the binding interactions with these enzymes, leading to more potent and selective inhibitors.

Recent advancements in computational chemistry have further facilitated the design of novel derivatives of (E)-3-(2,4-difluorophenyl)prop-2-enoic acid. Molecular modeling studies have shown that subtle modifications in the phenyl ring or the enone moiety can significantly alter the binding affinity and selectivity of the compound towards specific biological targets. These insights have guided the development of new drug candidates with improved therapeutic profiles.

The pharmaceutical industry has also explored (E)-3-(2,4-difluorophenyl)prop-2-enoic acid as a precursor for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of both a carboxylic acid and an enone group provides multiple sites for functionalization, allowing for the creation of molecules with enhanced anti-inflammatory activity. Some studies have reported promising results in preclinical models, suggesting that derivatives of this compound may offer a new treatment option for inflammatory diseases.

Beyond its applications in drug discovery, (E)-3-(2,4-difluorophenyl)prop-2-enoic acid has found utility in materials science. The unique electronic properties of this compound make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics. The conjugated system and fluorine substituents contribute to its ability to absorb light across a broad spectrum, making it an effective material for optoelectronic applications.

The synthesis of (E)-3-(2,4-difluorophenyl)prop-2-enoic acid typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Friedel-Crafts acylation followed by dehydrogenation or cross-coupling reactions to introduce the fluorine atoms. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.

In conclusion, (E)-3-(2,4-difluorophenyl)prop-2-enoic acid (CAS No. 94977-52-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and bioactive properties make it a valuable scaffold for designing novel therapeutic agents and functional materials. As research continues to uncover new applications for this compound, its importance in chemical biology and beyond is likely to grow.

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